Bis(2,4-dimethylphenyl)mercury
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2,4-dimethylphenyl)mercury is an organomercury compound characterized by the presence of two 2,4-dimethylphenyl groups attached to a central mercury atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,4-dimethylphenyl)mercury typically involves the reaction of mercury(II) acetate with 2,4-dimethylphenylmagnesium bromide (a Grignard reagent). The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation. The general reaction scheme is as follows:
Hg(OAc)2+2C6H3(CH3)2MgBr→(C6H3(CH3)2)2Hg+2Mg(OAc)Br
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes would likely involve continuous flow reactors and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Bis(2,4-dimethylphenyl)mercury can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: Reduction reactions can convert it back to elemental mercury or other mercury(I) compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.
Major Products
Oxidation: Mercury(II) oxide (HgO) or mercury(II) chloride (HgCl₂).
Reduction: Elemental mercury (Hg) or mercury(I) chloride (Hg₂Cl₂).
Substitution: Various substituted phenylmercury compounds depending on the reagents used.
Scientific Research Applications
Bis(2,4-dimethylphenyl)mercury has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organomercury compounds.
Biology: Studied for its interactions with biological molecules and potential use in biochemical assays.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Bis(2,4-dimethylphenyl)mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The compound can bind to thiol groups in proteins, leading to inhibition of enzyme activity. It can also interact with nucleic acids, potentially affecting gene expression and cellular function.
Comparison with Similar Compounds
Similar Compounds
- Bis(phenyl)mercury
- Bis(4-methylphenyl)mercury
- Bis(2,6-dimethylphenyl)mercury
Uniqueness
Bis(2,4-dimethylphenyl)mercury is unique due to the specific positioning of the methyl groups on the phenyl rings, which can influence its reactivity and interactions with other molecules. This structural feature can result in different chemical and biological properties compared to other organomercury compounds.
Properties
CAS No. |
56457-44-4 |
---|---|
Molecular Formula |
C16H18Hg |
Molecular Weight |
410.91 g/mol |
IUPAC Name |
bis(2,4-dimethylphenyl)mercury |
InChI |
InChI=1S/2C8H9.Hg/c2*1-7-4-3-5-8(2)6-7;/h2*3-4,6H,1-2H3; |
InChI Key |
RIKKRDCPNUHYMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)[Hg]C2=C(C=C(C=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.